N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0769043
InChI:
InChI=1S/C15H17N3O3S/c1-9-10(2)21-15(16-9)22-8-14(20)18-13-6-4-12(5-7-13)17-11(3)19/h4-7H,8H2,1-3H3,(H,17,19)(H,18,20)
SMILES:
CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Molecular Formula:
C15H17N3O3S
Molecular Weight:
319.4 g/mol
N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC0769043
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O3S |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H17N3O3S/c1-9-10(2)21-15(16-9)22-8-14(20)18-13-6-4-12(5-7-13)17-11(3)19/h4-7H,8H2,1-3H3,(H,17,19)(H,18,20) |
| Standard InChI Key | IYMFWRFFKMXAMU-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
| Canonical SMILES | CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator